molecular formula C16H16N8O B2461205 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1798515-56-6

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2461205
CAS No.: 1798515-56-6
M. Wt: 336.359
InChI Key: DNQYKPVXACXNOL-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C16H16N8O and its molecular weight is 336.359. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Applications

Compounds with structures related to the query have been explored for their anticonvulsant properties. The crystal structures of anticonvulsant compounds, including those with pyridazine, triazine, and pyrimidine moieties, have been solved to understand their activity better. These studies aim to identify new therapeutic options for managing seizures and related conditions (Georges et al., 1989).

Antimicrobial Activity

Research into pyrimidine and triazine derivatives has revealed their potential as antimicrobial agents. The synthesis and antimicrobial activity evaluation of novel pyrimidine and oxazinone derivatives fused with thiophene rings using specific starting materials have demonstrated these compounds' ability to combat bacterial and fungal infections (Hossan et al., 2012).

Receptor Inhibitor Research

The search for novel receptor inhibitors has led to the development of compounds targeting the CB1 cannabinoid receptor, with studies focusing on the molecular interaction of specific antagonists with this receptor. This research highlights the compound's structural and electronic properties, offering insights into designing more effective receptor inhibitors (Shim et al., 2002).

Pharmacological Evaluation

Compounds similar to the query have been pharmacologically evaluated for their potential as TRPV4 antagonists, highlighting their analgesic effects in models of induced mechanical hyperalgesia. Such studies are crucial for developing new pain management therapies (Tsuno et al., 2017).

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, potentially inhibiting its activity.

Biochemical Pathways

It is known that triazole derivatives have a wide range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities . These activities suggest that the compound could affect multiple biochemical pathways.

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Result of Action

The compound has shown promising cytotoxic activity against cancer cell lines . Some 1,2,4-triazole derivatives have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that the compound could have a similar effect, potentially inducing apoptosis in cancer cells .

Action Environment

It is known that various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers . Therefore, it is possible that environmental factors could influence the action of this compound.

Properties

IUPAC Name

pyridin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(13-3-1-2-4-18-13)23-7-5-22(6-8-23)14-9-15(20-11-19-14)24-12-17-10-21-24/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQYKPVXACXNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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